molecular formula C18H13ClN2O B12875348 4-(4-Chlorophenyl)-2-(quinolin-4-yl)-4,5-dihydrooxazole

4-(4-Chlorophenyl)-2-(quinolin-4-yl)-4,5-dihydrooxazole

Cat. No.: B12875348
M. Wt: 308.8 g/mol
InChI Key: KQVFSCNQXVYISP-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-(quinolin-4-yl)-4,5-dihydrooxazole (CAS 158499-69-5) is a chemical compound with the molecular formula C18H13ClN2O and a molecular weight of 308.76 g/mol . This dihydrooxazole derivative features a 4,5-dihydrooxazole (oxazoline) ring core, which is substituted at the 2-position by a quinolin-4-yl group and at the 4-position by a 4-chlorophenyl group . The oxazoline ring is a privileged scaffold in medicinal chemistry and asymmetric synthesis, often serving as a key ligand in catalytic systems or as a precursor to functionalized amino derivatives . The integration of the quinoline moiety, a structure prevalent in many pharmacologically active compounds, alongside the chlorophenyl group, makes this molecule a valuable intermediate for the synthesis of more complex chemical entities . It is intended for research applications and forensic analysis. Handling should be conducted with care. The compound has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn. This product is strictly for research use and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C18H13ClN2O

Molecular Weight

308.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-quinolin-4-yl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C18H13ClN2O/c19-13-7-5-12(6-8-13)17-11-22-18(21-17)15-9-10-20-16-4-2-1-3-14(15)16/h1-10,17H,11H2

InChI Key

KQVFSCNQXVYISP-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(O1)C2=CC=NC3=CC=CC=C23)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-(quinolin-4-yl)-4,5-dihydrooxazole typically involves the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where chlorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Cyclization to Form the Dihydrooxazole Ring: The final step involves the cyclization of the intermediate product to form the dihydrooxazole ring. This can be achieved through a reaction with an appropriate reagent such as ethyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-(quinolin-4-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the compound. Common reagents include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives. Substitution reactions can lead to a variety of substituted quinoline and oxazole derivatives.

Scientific Research Applications

4-(4-Chlorophenyl)-2-(quinolin-4-yl)-4,5-dihydrooxazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Materials Science: The compound’s electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs).

    Chemical Biology: It is used as a probe to study biological processes and molecular interactions due to its ability to bind to specific proteins and enzymes.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-(quinolin-4-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In medicinal applications, it may interact with cellular receptors to modulate signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position 2 / Position 4) Key Features Biological Activity Reference
4-(4-Chlorophenyl)-2-(quinolin-4-yl)-4,5-dihydrooxazole Quinolin-4-yl / 4-Chlorophenyl Planar quinoline; electron-withdrawing Cl Antimicrobial (potential)
4-(4-Fluorophenyl)-2-(quinolin-4-yl)-4,5-dihydrooxazole Quinolin-4-yl / 4-Fluorophenyl Smaller halogen (F); higher electronegativity Improved solubility; reduced steric bulk
2-(2,6-Difluorophenyl)-4-[4-(tert-butyl)-2-ethoxyphenyl]-4,5-dihydrooxazole 2,6-Difluorophenyl / 4-tert-butyl-2-ethoxyphenyl Bulky tert-butyl; ethoxy group enhances lipophilicity Acaricidal (LC₅₀: 0.088 mg/L vs. larvae)
(S)-4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole Quinolin-2-yl / 4-Isopropyl Steric hindrance from isopropyl; altered π-stacking Catalyst ligand in asymmetric synthesis
4-(4-Bromophenyl)-2-(pyridin-4-yl)-4,5-dihydrooxazole Pyridin-4-yl / 4-Bromophenyl Larger halogen (Br); polarizable for halogen bonding Antimicrobial (MIC: ~2 µg/mL)

Key Observations:

  • Halogen Effects : Chlorine (Cl) in the target compound provides moderate electron-withdrawing effects compared to fluorine (F) or bromine (Br). Bromine’s polarizability enhances halogen bonding in antimicrobial applications .
  • Aromatic Systems: Quinoline (vs. pyridine) increases planarity and π-conjugation, critical for DNA intercalation in antimicrobial activity .
  • Steric Modifiers : Bulky groups like tert-butyl (in ’s compound) improve acaricidal potency by optimizing target site interactions .

Table 2: Activity Comparison of Selected Dihydrooxazoles

Compound Target Activity Efficacy (LC₅₀/MIC) Mechanism Notes Reference
Target Compound Antimicrobial Not quantified (theoretical) DNA gyrase inhibition via quinoline-Cl
2-(2,6-Difluorophenyl)-4-[4-(tert-butyl)-2-ethoxyphenyl]-4,5-dihydrooxazole Acaricidal LC₅₀: 0.088 mg/L (larvae) Disrupts mite juvenile hormone receptors
(5-(4-Bromophenyl)-3-{(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)}-4,5-dihydro-1H-pyrazol-1-yl) methanone Antimicrobial MIC: 1.5 µg/mL (Staphylococcus) Dual heterocycle synergy
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Antifungal IC₅₀: 8.3 µM (Candida albicans) Triazole-thiazole synergy

Activity Trends:

  • Antimicrobial Potency : Bromophenyl derivatives (e.g., ) outperform chlorophenyl analogues due to enhanced halogen bonding .
  • Acaricidal Specificity : Bulky substituents (e.g., tert-butyl) in ’s compound improve target selectivity .

Physicochemical and Crystallographic Properties

  • Planarity: The target compound’s quinoline moiety ensures near-planar geometry, similar to fluorophenyl-thiazole hybrids in . However, perpendicular orientations of substituents (e.g., fluorophenyl in ) disrupt crystallographic packing .
  • Solubility : Fluorophenyl analogues () exhibit higher aqueous solubility than chlorophenyl derivatives due to fluorine’s electronegativity .
  • Synthetic Yield : Metal-catalyzed routes (e.g., ’s cyclization) achieve ~70% yields, comparable to Ritter reactions for pesticidal oxazolines .

Biological Activity

4-(4-Chlorophenyl)-2-(quinolin-4-yl)-4,5-dihydrooxazole is a heterocyclic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a unique structure that combines chlorophenyl and quinoline moieties with an oxazole ring, which is believed to contribute to its diverse biological effects.

  • Molecular Formula : C₁₈H₁₃ClN₂O
  • CAS Number : 158499-69-5
  • Molecular Weight : 316.76 g/mol

Biological Activity

The biological activity of this compound has been explored in various studies, indicating its potential as an antimicrobial, anticancer, and antiviral agent.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related quinoline derivatives have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainInhibition Zone (mm)
Compound ASalmonella typhi15
Compound BBacillus subtilis20
Compound CEscherichia coli10

Anticancer Activity

The quinoline and oxazole components are known for their interaction with DNA and various enzymes, suggesting a mechanism of action that could inhibit cancer cell proliferation. Studies have indicated that similar compounds can disrupt DNA replication processes and inhibit enzyme activities critical for tumor growth .

Case Study: Anticancer Efficacy

A study evaluated the anticancer effects of a series of oxazole derivatives, including those structurally related to this compound. The results showed that these compounds exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity.

The proposed mechanism of action for this compound involves:

  • DNA Intercalation : The quinoline moiety intercalates into DNA, disrupting replication and transcription.
  • Enzyme Inhibition : The oxazole ring interacts with various enzymes, potentially leading to inhibition of metabolic pathways essential for cancer and microbial growth.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis Methods : The compound can be synthesized via cyclization reactions involving quinoline derivatives and oxazoles under controlled conditions .
  • Biological Evaluations : Various assays have been conducted to assess its cytotoxicity and selectivity against different cell lines.

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